![molecular formula C113H196F3N43O32S B6295571 (Lys(Ac)12)-Histone H4 (1-21)-Gly-Gly-Lys(biotinyl) Trifluoroacetate CAS No. 2022956-66-5](/img/structure/B6295571.png)
(Lys(Ac)12)-Histone H4 (1-21)-Gly-Gly-Lys(biotinyl) Trifluoroacetate
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Description
“(Lys(Ac)12)-Histone H4 (1-21)-Gly-Gly-Lys(biotinyl) Trifluoroacetate” is a complex compound that involves a histone protein, specifically Histone H4, which has been modified. The modification includes acetylation at the 12th lysine residue (Lys(Ac)12), and a biotinyl group attached to a lysine residue at the end of the molecule . Histones are proteins that help package DNA in the nucleus of cells, and their modifications play crucial roles in gene regulation .
Future Directions
The study and use of histone modifications are a rapidly growing field in biology, with implications for understanding gene regulation, development, and disease. Future research may focus on further elucidating the roles of specific modifications, such as the one described here, and developing methods to manipulate these modifications for therapeutic purposes .
Mechanism of Action
Target of Action
It’s worth noting that acetylated peptides like this one often interact with proteins that recognize and bind to the acetyl group, influencing various cellular processes .
Mode of Action
The exact mode of action of this compound is not clearly stated in the search results. Generally, acetylated peptides can interact with their targets in a specific manner, leading to changes in cellular processes. For instance, they can promote calcium mobilization and chemotaxis in certain cells .
Biochemical Pathways
Biotin-dependent carboxylases, which could be related to this compound due to the presence of biotin, are known to play crucial roles in fatty acid metabolism, amino acid metabolism, and carbohydrate metabolism .
Pharmacokinetics
Peptides generally have unique pharmacokinetic properties, including rapid metabolism and excretion, which can affect their bioavailability .
Result of Action
The action of acetylated peptides can lead to various cellular responses, such as calcium mobilization and chemotaxis .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of peptides .
properties
IUPAC Name |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-6-acetamido-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C111H195N43O30S.C2HF3O2/c1-61(2)45-76(146-91(168)57-134-97(172)68(26-11-17-37-113)141-86(163)52-129-83(160)49-131-95(170)67(25-10-16-36-112)142-88(165)54-133-98(173)70(31-22-42-125-108(116)117)144-90(167)56-136-100(175)78(58-155)140-65(7)157)99(174)135-55-89(166)143-69(29-14-20-40-123-64(6)156)96(171)132-48-82(159)128-51-85(162)139-63(5)94(169)147-71(27-12-18-38-114)101(176)149-74(33-24-44-127-110(120)121)103(178)151-77(46-66-47-122-60-138-66)105(180)150-73(32-23-43-126-109(118)119)102(177)148-72(28-13-19-39-115)104(179)153-92(62(3)4)106(181)137-50-84(161)130-53-87(164)145-75(107(182)183)30-15-21-41-124-81(158)35-9-8-34-80-93-79(59-185-80)152-111(184)154-93;3-2(4,5)1(6)7/h47,60-63,67-80,92-93,155H,8-46,48-59,112-115H2,1-7H3,(H,122,138)(H,123,156)(H,124,158)(H,128,159)(H,129,160)(H,130,161)(H,131,170)(H,132,171)(H,133,173)(H,134,172)(H,135,174)(H,136,175)(H,137,181)(H,139,162)(H,140,157)(H,141,163)(H,142,165)(H,143,166)(H,144,167)(H,145,164)(H,146,168)(H,147,169)(H,148,177)(H,149,176)(H,150,180)(H,151,178)(H,153,179)(H,182,183)(H4,116,117,125)(H4,118,119,126)(H4,120,121,127)(H2,152,154,184);(H,6,7)/t63-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,92-,93-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZUXRDKWJBXKO-YIZHCMRGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCCNC(=O)C)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCNC(=O)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C113H196F3N43O32S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2758.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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